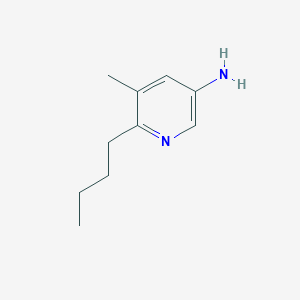

6-Butyl-5-methylpyridin-3-amine

Description

Pyridin-3-amine derivatives are aromatic amines with a pyridine backbone, widely used in pharmaceutical and agrochemical research due to their versatile reactivity and biological activity. Key derivatives discussed here include:

- 6-Methoxy-5-methylpyridin-3-amine (CAS 17288-53-8): A methoxy- and methyl-substituted derivative with applications in medicinal chemistry .

- 6-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS 1402664-67-8): Features a trifluoromethyl group, enhancing its lipophilicity and metabolic stability .

- 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine (CAS 941606-51-5): Combines methoxy and trifluoromethyl substituents, offering unique electronic properties .

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

6-butyl-5-methylpyridin-3-amine |

InChI |

InChI=1S/C10H16N2/c1-3-4-5-10-8(2)6-9(11)7-12-10/h6-7H,3-5,11H2,1-2H3 |

InChI Key |

KBPSVZABEDDUEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC=C(C=C1C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of 5-methylpyridin-3-amine with butyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: 5-methylpyridin-3-amine.

Reagents: Butyl bromide or butyl chloride.

Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like crystallization or distillation are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

6-Butyl-5-methylpyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Butyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Substituents |

|---|---|---|---|---|---|

| 6-Methoxy-5-methylpyridin-3-amine | C₇H₁₀N₂O | 138.17 | 17288-53-8 | ≥97% | Methoxy (C6), Methyl (C5) |

| 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | C₇H₇F₃N₂ | 176.14 | 1402664-67-8 | 97% | Methyl (C6), Trifluoromethyl (C5) |

| 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine | C₇H₇F₃N₂O | 192.14 | 941606-51-5 | N/A | Methoxy (C5), Trifluoromethyl (C6) |

| 5,7-Dibromobenzo[d]isoxazol-3-amine | C₇H₄Br₂N₂O | 299.93 | 89583-81-3 | 97% | Dibromo, Isoxazole fused ring |

Key Findings:

Substituent Effects on Reactivity

- Electron-Donating Groups (Methoxy, Methyl): 6-Methoxy-5-methylpyridin-3-amine exhibits enhanced nucleophilicity at the amine group compared to trifluoromethyl-substituted analogs, making it more reactive in coupling reactions .

- Electron-Withdrawing Groups (Trifluoromethyl): The trifluoromethyl group in 6-Methyl-5-(trifluoromethyl)pyridin-3-amine increases electrophilicity, favoring reactions like nitration or halogenation .

Physicochemical Properties

- Lipophilicity: Trifluoromethyl-substituted derivatives (e.g., 6-Methyl-5-(trifluoromethyl)pyridin-3-amine) have higher logP values than methoxy/methyl analogs, improving membrane permeability .

- Thermal Stability: The trifluoromethyl group enhances thermal stability, as evidenced by differential scanning calorimetry (DSC) studies .

Biological Activity

Biological Activity

6-Butyl-5-methylpyridin-3-amine is a heterocyclic organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This compound features a pyridine ring substituted with a butyl group at the 6th position, a methyl group at the 5th position, and an amine group at the 3rd position. The unique structural characteristics of this compound suggest various interactions with biological systems, making it a candidate for further study in medicinal chemistry.

Structure and Properties

The molecular formula of this compound is C_{12}H_{17}N, and its structure can be represented as follows:

This compound's structural features contribute to its hydrophobicity and ability to interact with biological macromolecules through hydrogen bonding and π-π interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, while the pyridine ring facilitates π-π stacking interactions. These interactions can modulate enzyme activities or receptor functions, leading to diverse biological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent .

- Anticancer Properties : Investigations into the anticancer potential of this compound are ongoing. Initial findings suggest that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated .

- Neuroprotective Effects : Some studies have explored the neuroprotective capabilities of compounds similar to this compound, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier could enhance its therapeutic applications in neurology .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylpyridin-3-amine | Lacks butyl group; less hydrophobic | Limited antimicrobial activity |

| 6-Butylpyridin-3-amine | Lacks methyl group; altered steric interactions | Moderate activity against bacteria |

| 3-Amino-5-methylpyridine | Similar structure; different biological properties | Varies with specific derivatives |

The presence of both butyl and methyl groups in this compound enhances its binding affinity and solubility compared to its analogs.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that 6-butyl derivatives showed significant inhibition zones compared to control groups.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that treatment with 6-butyl derivatives resulted in reduced cell viability and increased apoptosis markers, suggesting potential for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.